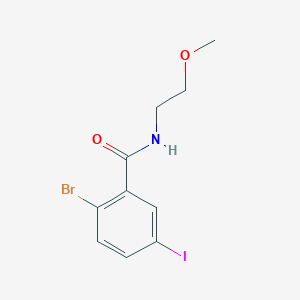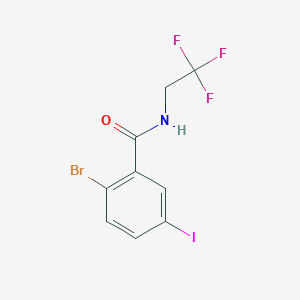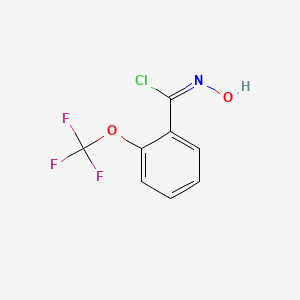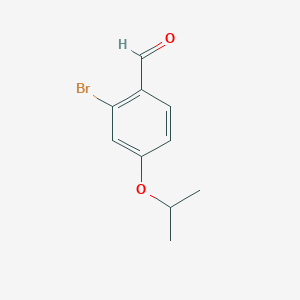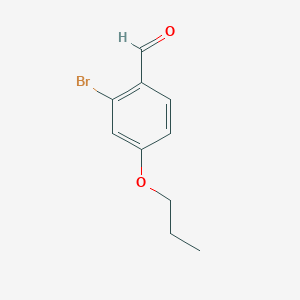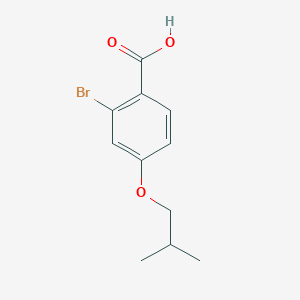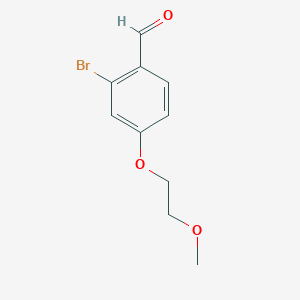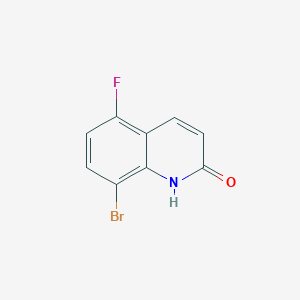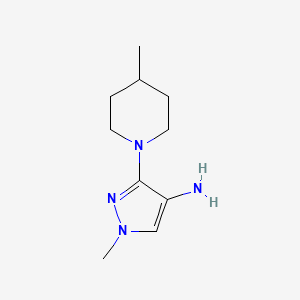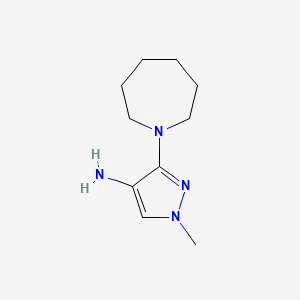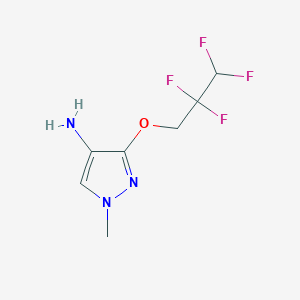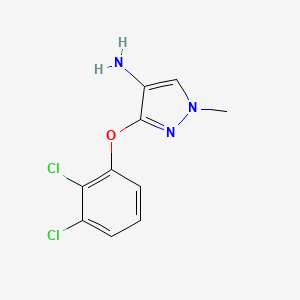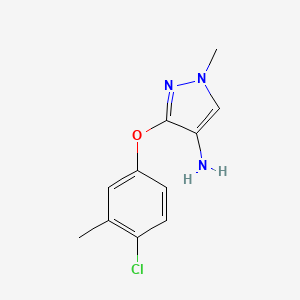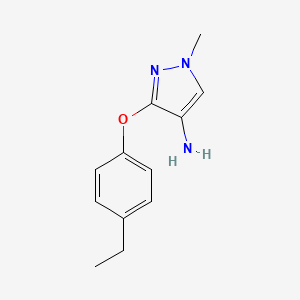![molecular formula C11H10F3N3O B8015640 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine](/img/structure/B8015640.png)
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through nucleophilic substitution reactions, often using trifluoromethyl iodide or trifluoromethyl sulfonate as the source.
Coupling with Phenoxy Group: The final step involves coupling the pyrazole derivative with a phenoxy compound, which can be achieved through various coupling reactions such as Ullmann or Buchwald-Hartwig coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the pyrazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole oxides, while reduction could lead to fully saturated pyrazole derivatives.
科学的研究の応用
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Biology: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: Its stability and electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors and polymers.
作用機序
The mechanism by which 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to enzymes or receptors, modulating their activity through various pathways, including inhibition or activation of enzymatic functions.
類似化合物との比較
Similar Compounds
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine: Similar structure but lacks the phenoxy group.
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-5-amine: Similar structure with a different position of the amine group on the pyrazole ring.
Uniqueness
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine is unique due to the combination of the trifluoromethyl group and the phenoxy group attached to the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-17-6-9(15)10(16-17)18-8-4-2-3-7(5-8)11(12,13)14/h2-6H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHALTSZJQLZLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
